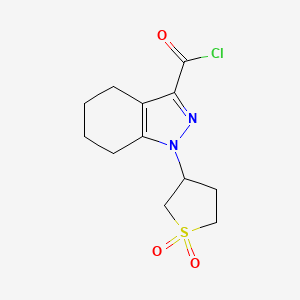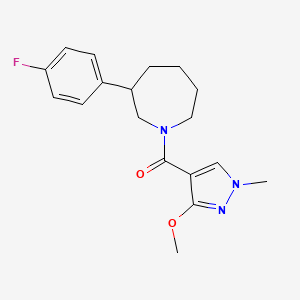
(3-(4-fluorophenyl)azepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive smell or taste.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with common reagents, and stability under various conditions.科学的研究の応用
Synthesis and Biological Activity
Compounds featuring the 1H-pyrazol-4-yl methanone moiety, similar to the compound , have been extensively studied for their synthesis and biological activities. For instance, Kumar et al. (2012) synthesized a series of compounds with variations on the pyrazoline and pyrazole frameworks, demonstrating significant antimicrobial activity against various bacterial and fungal strains. These findings suggest potential applications in developing new antimicrobial agents (Kumar et al., 2012). Similarly, Lv et al. (2013) explored the antifungal potential of novel pyrazolyl derivatives, indicating the relevance of such compounds in antifungal drug development (Lv et al., 2013).
Structural Characterization and Design
Research on the structural characterization and design of compounds with elements similar to the queried compound reveals insights into their chemical behavior and potential applications. Kariuki et al. (2021) synthesized and characterized isostructural thiazoles, providing a basis for understanding the structural requirements for biological activity, which could guide the design of new compounds with enhanced efficacy (Kariuki et al., 2021).
Anticancer and Antitumor Activity
The synthesis of compounds bearing the fluorophenyl group, similar to the one , has been associated with anticancer and antitumor activities. Tang and Fu (2018) synthesized a compound demonstrating inhibition on the proliferation of various cancer cell lines, highlighting the potential of such molecules in cancer research and therapy development (Tang & Fu, 2018).
Antipsychotic Potential
Compounds structurally related to the queried chemical have also been investigated for their potential antipsychotic effects. Wise et al. (1987) described the synthesis and pharmacological evaluation of pyrazol-5-ols with novel antipsychotic properties, underscoring the relevance of such compounds in developing new treatments for psychiatric disorders (Wise et al., 1987).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
将来の方向性
This involves identifying areas for further research, such as potential applications of the compound, ways to improve its synthesis, or new reactions it could undergo.
For a specific compound, you would need to consult the scientific literature or databases for this information. Please note that not all compounds will have information available in all these categories. If the compound is new or not widely studied, much of this information may not yet be known.
特性
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-21-12-16(17(20-21)24-2)18(23)22-10-4-3-5-14(11-22)13-6-8-15(19)9-7-13/h6-9,12,14H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEYYXQAUCEPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-fluorophenyl)azepan-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2809623.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2809626.png)
![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride](/img/structure/B2809629.png)
![N-(2-chlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2809631.png)
![methyl 2-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2809632.png)
![ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate](/img/structure/B2809633.png)
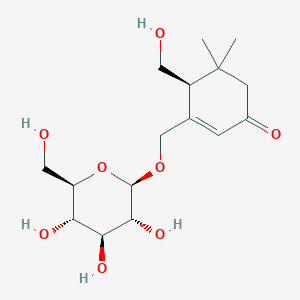
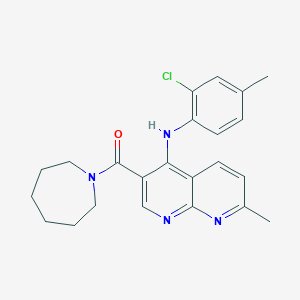
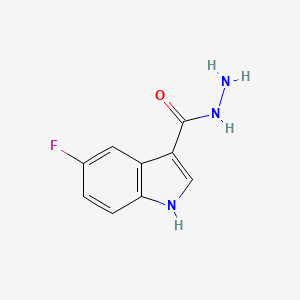
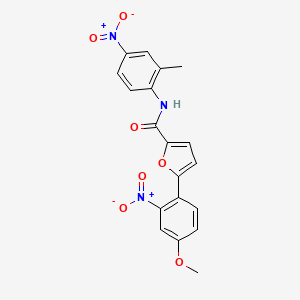
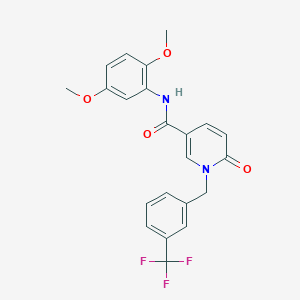
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2809642.png)
![(2E)-N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2809644.png)
